molecular formula C17H23NO4 B12821184 Boc-beta-hoala(styryl)-oh

Boc-beta-hoala(styryl)-oh

Cat. No.: B12821184
M. Wt: 305.4 g/mol
InChI Key: ZEIROKVMYFFJKQ-UHFFFAOYSA-N
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Description

Boc-beta-hoala(styryl)-oh: BOC-L-BETA-HOMOALANINE ALLYL ESTER , is a chemical compound with the molecular formula C12H21NO4. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-hoala(styryl)-oh typically involves the protection of the amino group of beta-homoalanine with a tert-butyloxycarbonyl (Boc) group, followed by esterification with an allyl group. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Boc-beta-hoala(styryl)-oh undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-beta-hoala(styryl)-oh has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-beta-hoala(styryl)-oh involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Uniqueness: Boc-beta-hoala(styryl)-oh is unique due to its combination of the Boc protecting group and the allyl ester group, which provides versatility in synthetic applications and allows for selective functionalization .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIROKVMYFFJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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